Home > Products > Screening Compounds P23508 > 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Catalog Number: EVT-11743797
CAS Number:
Molecular Formula: C25H33N7O4
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that belongs to a class of compounds known for their potential biological activities, particularly as inhibitors of various enzymes and receptors. This compound is notable for its structural features which include a triazatricyclo framework and multiple functional groups that may contribute to its pharmacological properties.

Source

This compound has been referenced in various scientific and patent literature, particularly in the context of drug discovery and development. Notably, it has been identified as a potential Bruton tyrosine kinase inhibitor, which positions it as a candidate for therapeutic applications in oncology and autoimmune diseases .

Classification

The compound can be classified under the following categories:

  • Chemical Class: Triazatricyclo compounds
  • Functional Group: Carboxamide
  • Biological Activity: Tyrosine kinase inhibitor
Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as:

  • Amidation: The formation of amides from carboxylic acids and amines.
  • Cyclization: Reactions that form cyclic structures from linear precursors.
  • Substitution Reactions: Where functional groups are replaced by others to introduce necessary chemical properties.

Technical Details

The synthesis may require the use of protecting groups to manage reactive functional sites during the multi-step process. Additionally, purification techniques such as chromatography are often employed to isolate the desired product from by-products and unreacted materials.

Molecular Structure Analysis

Structure

The molecular structure of 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is characterized by:

  • A tricyclic framework that includes nitrogen atoms contributing to its triazatricyclo classification.
  • Multiple substituents including morpholine groups which enhance solubility and biological activity.

Data

The molecular formula can be expressed as C20H28N6O3C_{20}H_{28}N_{6}O_{3}, with a molecular weight of approximately 392.48 g/mol. The structural representation includes various stereocenters that may influence its biological interactions.

Chemical Reactions Analysis

Reactions

The compound's reactivity can be analyzed through its interactions with biological targets such as tyrosine kinases. Typical reactions include:

  • Enzyme Inhibition: Binding to active sites of kinases leading to decreased phosphorylation activity.
  • Hydrolysis: Potential breakdown in physiological conditions which may affect its stability and efficacy.

Technical Details

Kinetic studies would be essential to determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for this compound against specific targets.

Mechanism of Action

Process

The mechanism of action for 6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide likely involves:

  1. Binding: The compound binds to the ATP-binding site of Bruton tyrosine kinase.
  2. Inhibition: This binding prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Data

Studies suggest that such inhibitors can selectively target cancerous cells while sparing normal cells due to differences in signaling pathways activated in cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic regions.

Chemical Properties

  • Stability: Stability under physiological conditions needs to be assessed; degradation pathways should be studied.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can influence its pharmacokinetics.
Applications

Scientific Uses

The primary applications of this compound are in medicinal chemistry and drug development:

  • Cancer Therapy: As a potential therapeutic agent targeting Bruton tyrosine kinase in various malignancies.
  • Autoimmune Disorders: Investigated for its ability to modulate immune responses through kinase inhibition.

Properties

Product Name

6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

IUPAC Name

6-imino-13-methyl-N,7-bis(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C25H33N7O4/c1-18-2-3-21-28-23-20(25(34)32(21)17-18)16-19(24(33)27-4-5-29-8-12-35-13-9-29)22(26)31(23)7-6-30-10-14-36-15-11-30/h2-3,16-17,26H,4-15H2,1H3,(H,27,33)

InChI Key

RRZZBVYNTHJBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCCN5CCOCC5)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.